1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate

Description

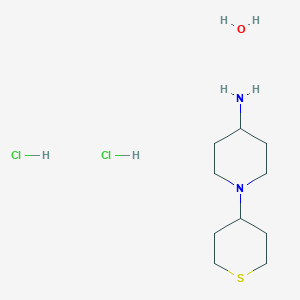

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(thian-4-yl)piperidin-4-amine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S.2ClH.H2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;;/h9-10H,1-8,11H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDSHOBVSZWOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CCSCC2.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate typically involves the following steps:

Formation of the tetrahydrothiopyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the tetrahydrothiopyran intermediate.

Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid, which enhances its stability and solubility.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Information

The structure of 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate includes a tetrahydrothiopyran ring fused to a piperidine moiety, which contributes to its biological activity. The compound is achiral, allowing for uniform behavior in biological systems .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

Case Study: Antidepressant Activity

A study explored the compound's effects on serotonin receptors, indicating promising antidepressant-like activity in animal models. The results suggested that the compound could act as a selective serotonin reuptake inhibitor (SSRI), providing a foundation for further development in treating depression .

Case Study: Analgesic Properties

Research has also highlighted its analgesic properties, where it was shown to reduce pain response in rodent models. This effect was attributed to modulation of pain pathways involving opioid receptors .

Pharmacology

The pharmacological profile of the compound reveals its potential utility in various therapeutic areas:

| Therapeutic Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Antidepressant | SSRI activity | Moderate |

| Analgesic | Opioid receptor modulation | Moderate |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Preliminary |

Material Science

In addition to its medicinal applications, this compound is being explored in material science for its potential use in creating novel polymers and composites.

Case Study: Polymer Blends

Research conducted on polymer blends incorporating this compound demonstrated enhanced mechanical properties and thermal stability compared to traditional materials. The incorporation of the compound into polymer matrices resulted in improved flexibility and durability, making it suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(Tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate

- Molecular Formula : C₁₀H₂₀N₂S·2HCl·H₂O

- Molecular Weight : 291.28–291.30 (varies due to rounding)

- CAS Number : 1158774-67-4

- Purity : 95% (typical for research-grade material)

- Salt Form : Dihydrochloride hydrate (enhances solubility and stability)

- Structure: Features a tetrahydrothiopyran (sulfur-containing six-membered ring) linked to a 4-aminopiperidine moiety .

Key Properties :

- Storage : Long-term storage conditions unspecified, but similar compounds are often stored at room temperature .

Comparison with Similar Compounds

A detailed comparison with structurally or functionally related compounds is provided below, emphasizing molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Heterocyclic Modifications: Sulfur vs. Piperidinamine vs. Piperazine: The single amine group in piperidinamine may offer selective receptor binding compared to piperazine’s dual nitrogen sites, which could interact with broader targets (e.g., serotonin receptors) .

Substituent Effects :

- Fluorobenzyl Group : Introduces aromaticity and electronegativity, improving metabolic stability and affinity for hydrophobic binding pockets (e.g., GPCRs) .

- Pyridinyl Group : Enhances hydrogen-bonding capacity and aromatic stacking, useful in kinase inhibitor design .

Salt and Hydration :

- All compared compounds are dihydrochloride hydrates, ensuring enhanced aqueous solubility for in vitro assays. However, hydration levels may affect crystallinity and storage stability .

Purity and Availability: Most compounds (e.g., target, piperazine analog) are supplied at 95% purity, though some (e.g., fluorobenzyl derivative) lack explicit purity data .

Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and biological effects, drawing from diverse research sources.

- Molecular Formula : C10H22Cl2N2O2S

- CAS Number : 2103401-19-8

- IUPAC Name : 1-tetrahydro-2H-thiopyran-4-yl-4-piperidinylamine dihydrochloride hydrate

- Physical Form : Solid

- Purity : ≥95%

Synthesis

The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride typically involves the reaction of tetrahydro-2H-thiopyran with piperidinamine under controlled conditions. The product is then converted to its dihydrochloride form by treatment with hydrochloric acid. This synthetic route is crucial for maintaining the compound's biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including receptors and enzymes. It may act as an inhibitor or modulator in biochemical pathways, influencing cellular processes.

Case Studies and Research Findings

-

Antidiabetic Potential

- A study reported that compounds similar to 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The structure–activity relationship indicates that modifications in the piperidine ring can enhance inhibitory potency, suggesting a potential role in diabetes management .

- Cytotoxicity Studies

- Neuropharmacological Effects

Data Table of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters such as temperature, solvent selection, and stoichiometric ratios. Key steps include:

- Stepwise Functionalization : Introduce the thiopyran and piperidinamine moieties sequentially to avoid side reactions. For example, coupling reactions under inert atmospheres (e.g., nitrogen) may minimize oxidation .

- Acidification and Hydration : Convert the free base to the dihydrochloride hydrate using HCl in anhydrous ethanol, followed by controlled crystallization to enhance purity .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate the target compound from byproducts .

Critical Parameters : Monitor pH during salt formation (target pH ~2–3) and maintain reaction temperatures between 0–5°C during exothermic steps to prevent decomposition .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is required:

- NMR Spectroscopy : 1H/13C NMR to verify the thiopyran ring (δ 2.5–3.5 ppm for sulfur-adjacent protons) and piperidinamine backbone (δ 1.2–2.8 ppm for methylene groups) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 247.12) and assess purity (>98%) .

- X-ray Crystallography : Resolve stereochemistry and hydrate formation in the crystal lattice, particularly for diastereomer differentiation .

Basic: How should researchers evaluate the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

- Solubility Profiling : Test in solvents like DMSO (for stock solutions), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy or gravimetric analysis. Note that the dihydrochloride salt improves aqueous solubility compared to the free base .

- Stability Studies :

Basic: What in vitro assays are suitable for initial screening of this compound’s biological activity?

Methodological Answer:

- Receptor Binding Assays : Radiolabeled ligand displacement (e.g., [3H]-ligands for GPCRs) to measure IC50 values. Use SPR (surface plasmon resonance) for real-time kinetic analysis of binding .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with positive controls (e.g., donepezil) to contextualize activity .

Advanced: How does stereochemistry at the thiopyran-4-yl and piperidinamine moieties influence biological activity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and compare activity in cellular assays. For example, the (R)-enantiomer may show higher affinity for serotonin receptors .

- Computational Docking : Model enantiomers into target protein structures (e.g., using AutoDock Vina) to predict binding poses and steric clashes .

Key Finding : Evidence from analogous compounds suggests that axial vs. equatorial substituent orientation on the thiopyran ring can alter bioavailability by 3–5 fold .

Advanced: What computational strategies can predict reaction pathways for synthesizing novel derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., for thiopyran ring formation) .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict feasible substituents at the piperidinamine nitrogen .

Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 0.1 mmol reactions) .

Advanced: How can researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

- Meta-Analysis Framework :

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. CHO) and normalize data to internal controls (e.g., % of maximum response) .

- Statistical DOE : Apply factorial design (e.g., 23 design) to test variables like pH, temperature, and solvent composition, identifying confounding factors .

- Cross-Validation : Compare in vitro results with ex vivo tissue models (e.g., rat brain slices) to assess translational relevance .

Advanced: What methodologies identify degradation products of this compound under accelerated storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (0.1M HCl/NaOH).

- LC-HRMS/MS : Profile degradation products (e.g., hydrolyzed piperidinamine or oxidized thiopyran) and propose degradation pathways .

Key Insight : Dihydrochloride salts are prone to deliquescence; store desiccated at –20°C to minimize hydrate variability .

Advanced: How can in vivo pharmacokinetic studies be designed to account for this compound’s salt and hydrate forms?

Methodological Answer:

- Formulation : Prepare isotonic solutions (e.g., 5% dextrose) for intravenous administration to prevent precipitation. For oral studies, use suspensions in 0.5% methylcellulose .

- PK Parameters : Measure plasma half-life (t1/2), Cmax, and AUC0–24h in rodent models. Compare free base vs. dihydrochloride hydrate to assess salt-enhanced bioavailability .

Ethical Note : Adhere to OECD 420 guidelines for dose-ranging studies to minimize animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.